molecular formula C20H12N2O4 B2877232 4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile CAS No. 113656-52-3

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile

Cat. No.: B2877232
CAS No.: 113656-52-3
M. Wt: 344.326
InChI Key: GQKQXDFOTNNCDV-WSDLNYQXSA-N
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Description

(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile is a Schiff base compound Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile typically involves the condensation reaction between 2-hydroxybenzaldehyde and an appropriate amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of sensors and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile involves its ability to form complexes with metal ions. This interaction can lead to changes in the electronic properties of the compound, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in coordination chemistry or interacting with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2-(2-morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2,3-bis[(4-diethylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile

Uniqueness

(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile is unique due to its specific structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c21-11-14-18(16-7-3-9-24-16)19(17-8-4-10-25-17)26-20(14)22-12-13-5-1-2-6-15(13)23/h1-10,12,23H/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKQXDFOTNNCDV-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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